molecular formula C12H10N2O5 B15052105 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione

Cat. No.: B15052105
M. Wt: 262.22 g/mol
InChI Key: POZIPOSYQNZGEE-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is a compound belonging to the class of squaramides, which are derivatives of squaric acid. Squaramides are known for their unique chemical structure, characterized by a rigid and aromatic cyclobutene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate amines. One common method involves the reaction of 3,4-dihydroxy-3-cyclobutene-1,2-dione with 4-nitroaniline in the presence of an ethoxy group donor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, as a DNase I inhibitor, it binds to the active site of the enzyme, preventing it from cleaving DNA. This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . The compound’s unique structure allows it to form multiple hydrogen bonds, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is unique due to its combination of an ethoxy group and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

3-ethoxy-4-(4-nitroanilino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H10N2O5/c1-2-19-12-9(10(15)11(12)16)13-7-3-5-8(6-4-7)14(17)18/h3-6,13H,2H2,1H3

InChI Key

POZIPOSYQNZGEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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